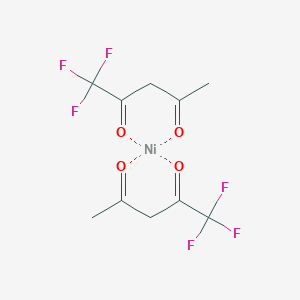

Nickel;1,1,1-trifluoropentane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Nickel;1,1,1-trifluoropentane-2,4-dione” is a compound involving nickel and 1,1,1-trifluoropentane-2,4-dione, also known as trifluoro-acetylacetone (TFAA) . The molecular structure of 1,1,1-trifluoro-pentane-2,4-dione has been investigated by Density Functional Theory (DFT) calculations .

Synthesis Analysis

The synthesis of 1,1,1-trifluoropentane-2,4-dione involves a Claisen condensation reaction using trifluoroacetic ethyl ester and acetone as raw materials . The optimal conditions for the synthesis were found to be using a sodium ethanol solution as a catalyst, anhydrous ether as a solvent, and reacting at 30°C for 2 hours .Molecular Structure Analysis

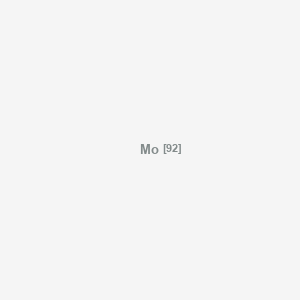

The molecular structure of 1,1,1-trifluoropentane-2,4-dione has been investigated by Density Functional Theory (DFT) calculations . The molecular weight is 154.09 . The molecular formula is CH3COCH2COCF3 .Chemical Reactions Analysis

The reactions of 1,1,1-trifluoropentane-2,4-dione with nickel (II), cobalt (II), copper (II), and iron (III) to form mono complexes have been studied . The kinetic data are consistent with a mechanism in which the metal ion reacts exclusively with the enol tautomer of the β-diketone .Physical And Chemical Properties Analysis

1,1,1-Trifluoropentane-2,4-dione is a clear light yellow to orange liquid . It has a refractive index of 1.388 (lit.) , a boiling point of 105-107 °C (lit.) , and a density of 1.27 g/mL at 25 °C (lit.) .Scientific Research Applications

Synthesis of Metal Complexes

Nickel;1,1,1-trifluoropentane-2,4-dione is utilized in the synthesis of various metal complexes. The compound acts as a ligand that coordinates with metal ions, forming stable chelates. This is particularly useful in the preparation of nickel(II) complexes, which have been studied for their unique electronic and magnetic properties .

Catalysis

In catalysis, the compound serves as a precursor for catalysts that facilitate a range of chemical reactions. Its ability to form complexes with transition metals can be exploited to create catalysts that are used in organic synthesis, including hydrogenation and oxidation reactions .

Organic Synthesis

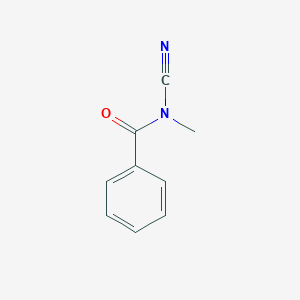

The compound is employed as a reagent in organic synthesis. It has been used in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives. These derivatives are of interest due to their potential pharmacological activities .

Analytical Chemistry

In analytical chemistry, Nickel;1,1,1-trifluoropentane-2,4-dione can be used as a complexing agent to detect and quantify metal ions. Its strong binding affinity for certain metals makes it suitable for use in spectrophotometric and electrochemical analyses .

Material Science

The compound’s ability to form complexes with metals is also beneficial in material science. It can be used to create metal-organic frameworks (MOFs) and other coordination polymers, which have applications in gas storage, separation, and catalysis .

Medicinal Chemistry

Nickel;1,1,1-trifluoropentane-2,4-dione is involved in the synthesis of compounds with potential medicinal properties. The quinoxaline derivatives synthesized using this compound are explored for their therapeutic applications, including antitumor and antibacterial activities .

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

nickel;1,1,1-trifluoropentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H5F3O2.Ni/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H2,1H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBLEPCFUAPGMK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F6NiO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.87 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nickel;1,1,1-trifluoropentane-2,4-dione | |

CAS RN |

14324-83-5 |

Source

|

| Record name | NSC174292 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174292 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Disodium;4-[[4-[benzyl(methyl)azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-[4-[(4-sulfonatophenyl)methylamino]phenyl]methyl]-6-hydroxybenzene-1,3-disulfonate](/img/structure/B83581.png)

![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)